2-(4-Chlorophenoxy)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWWRYTONYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875865 | |
| Record name | 2-(p-Chlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3307-39-9 | |
| Record name | 2-(4-Chlorophenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3307-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenoxy)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70174 | |
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| Record name | 2-(p-Chlorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Studies of 2 4 Chlorophenoxy Propionic Acid Action
Auxin Mimicry and Plant Hormonal Interference
2-(4-Chlorophenoxy)propionic acid functions as a synthetic auxin, mimicking the effect of the principal natural auxin, indole-3-acetic acid (IAA). ontosight.aiontosight.airesearchgate.net Unlike the endogenous hormones that are tightly regulated by the plant, this synthetic mimic leads to a persistent and unregulated hormonal stimulation. nih.gov This interference disrupts the delicate hormonal balance, causing a cascade of physiological and developmental abnormalities in susceptible plants, particularly broad-leaved species. mt.govgoogle.comgreenbook.net
The application of this compound induces a state of uncontrolled and unsustainable growth. mt.govgoogle.com The compound is absorbed through the foliage and translocated throughout the plant, accumulating in the meristematic tissues, which are centers of active cell division and growth. ontosight.aiontosight.ai The resulting hormonal overdose leads to a variety of symptoms, including the twisting and curling of stems, withering of leaves, and ultimately, the death of the plant. mt.govwikipedia.org This occurs because the plant's metabolic resources are exhausted by the rapid, chaotic growth, and essential physiological processes are severely impaired. researchgate.net
The molecular basis for the auxin-like activity of this compound lies in its ability to bind to auxin receptors. nih.govontosight.ai The primary receptors for auxins are a family of F-box proteins, such as Transport Inhibitor Response 1 (TIR1). nih.gov Binding of an auxin molecule to the TIR1 receptor facilitates the degradation of transcriptional repressor proteins known as Aux/IAA proteins. nih.gov The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of a suite of auxin-responsive genes, triggering the downstream growth effects. nih.govnih.gov By mimicking IAA, this compound hijacks this signaling pathway, leading to continuous and unregulated gene expression. nih.gov
Cellular and Subcellular Mechanisms in Plant Systems
At the cellular level, the compound's auxin-mimicking properties directly affect fundamental processes of cell division and expansion, leading to the macroscopic symptoms of abnormal growth.
Auxins are key regulators of the cell cycle and cell expansion. agronomyjournals.comnih.gov Synthetic auxins like this compound stimulate uncontrolled cell division and elongation. agronomyjournals.comontosight.ai This leads to the characteristic tissue proliferation and deformation observed in affected plants. mt.gov Research on different synthetic auxins has shown that they can differentially affect these two processes. For instance, studies on tobacco cells have demonstrated that while 2,4-Dichlorophenoxyacetic acid (2,4-D) strongly promotes cell division, it has little effect on cell elongation. nih.gov This suggests that different auxin mimics can activate distinct downstream pathways controlling these cellular behaviors. The primary effect of this compound is the inhibition of organized cell division at the plant's growing points. ontosight.ai
Structure-Activity Relationships in Plant Systems
The herbicidal efficacy of this compound is intrinsically linked to its specific chemical structure. The arrangement of its functional groups determines its ability to interact with the auxin receptor.
The essential features for activity in auxin herbicides include a carboxylic acid group with a strong negative charge, which is separated from a planar aromatic ring that has a weaker positive charge. nih.gov The biological activity of this compound is also stereospecific, a common trait for molecules with a chiral center. ontosight.ai The compound exists as two enantiomers, (R) and (S) isomers. Research has shown that the (R)-isomer is the more biologically active form, exhibiting greater herbicidal effectiveness. ontosight.ai This stereoselectivity arises from the specific three-dimensional fit required for the molecule to bind effectively to its target receptor site within the plant. ontosight.ai
Studies on various analogues have underscored the importance of the compound's core structure. Modifications at key positions typically result in a significant loss of biological activity.
| Structural Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of the chlorine atom on the aromatic ring | Three- to 10-fold decrease or complete loss of activity | nih.gov |
| Substitution of the oxygen atom in the phenoxy group | Three- to 10-fold decrease or complete loss of activity | nih.gov |
| Modification at the chiral carbon center | Three- to 10-fold decrease or complete loss of activity | nih.gov |
| Substitution of the carboxylic acid function | Three- to 10-fold decrease or complete loss of activity | nih.gov |
These findings highlight the precise structural requirements for auxin mimicry, where the chlorophenoxy moiety, the carboxylic group, and the chiral center all play pivotal roles in the molecule's interaction with its biological target. nih.gov
Influence of Chiral Properties on Herbicidal Efficacy
The herbicidal activity of this compound, a member of the phenoxy acid class of herbicides, is significantly influenced by its stereochemistry. The compound possesses a chiral center at the second carbon of the propionic acid chain, resulting in two stereoisomers: the (R)-enantiomer and the (S)-enantiomer. Research has consistently demonstrated that the herbicidal efficacy resides almost exclusively in the (R)-isomer. ontosight.ai This stereoselectivity is a common feature among aryloxypropionic acid herbicides.
The differential activity between the enantiomers is attributed to their stereospecific interaction with the target site in plants, which is believed to be an auxin-binding protein. ontosight.ainufarm.com The (R)-enantiomer's three-dimensional structure allows for a more effective binding to this receptor, initiating the cascade of events that leads to herbicidal action. In contrast, the (S)-isomer does not fit the binding site as effectively and thus exhibits significantly lower or no herbicidal activity. ontosight.ai This principle is analogous to other chiral phenoxy herbicides like mecoprop (B166265), where the herbicidal activity is also associated with the (R)-enantiomer. asm.org
The practical implication of this chiral specificity is the development of enantiomerically pure herbicidal formulations. By using only the active (R)-enantiomer, the pesticide load on the environment can be effectively halved without compromising efficacy.
| Enantiomer | Herbicidal Activity | Reason for Differential Activity |
|---|---|---|
| (R)-2-(4-Chlorophenoxy)propionic acid | High | Stereospecific binding to the target auxin receptor site. ontosight.ai |
| (S)-2-(4-Chlorophenoxy)propionic acid | Low to None | Poor fit to the target auxin receptor site. ontosight.ai |
Correlations Between Molecular Features and Biological Activity
The biological activity of this compound (CPP) and its analogues is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have identified several key molecular determinants that are pivotal for their interaction with the biological target, such as the CLC-1 chloride channel in skeletal muscle, which serves as a model for understanding its interactions. nih.govnih.gov
The primary molecular features essential for the biological activity of CPP are:
The Carboxylic Acid Group: This functional group is crucial as it provides the necessary acidity and the negative charge, which is important for the interaction with the binding site on the target protein. nih.gov
The Chlorophenoxy Moiety: The aromatic ring with the chlorine atom in the para position is thought to interact with a hydrophobic pocket within the binding site. nih.govnih.gov Replacement of the electron-attracting chlorine atom with other groups, such as a hydrogen or a methyl group, leads to a significant decrease in activity. nih.gov
The Chiral Center: The specific spatial arrangement of the molecule, dictated by the chiral carbon, is critical for proper orientation and binding within the active site. nih.govnih.gov Modifications at this center, for instance, by substituting the methyl group with larger groups like phenyl or n-propyl, are detrimental to its activity. nih.gov
The Ether Oxygen: The oxygen atom linking the phenoxy group to the propionic acid chain is also important. Its substitution can lead to a loss of activity. nih.gov
Studies on various analogues have shown that modifications to any of these key features can result in a three- to ten-fold decrease or even a complete loss of biological activity. nih.govnih.gov Interestingly, the introduction of a second chlorophenoxy group on the asymmetric carbon atom has been shown to result in analogues with significant blocking activity on the CLC-1 channel. nih.gov
| Structural Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Replacement of the para-chlorine atom | Decreased activity | nih.gov |
| Substitution of the ether oxygen | Decreased or loss of activity | nih.gov |
| Modification at the chiral center (e.g., substitution of the methyl group) | Decreased activity | nih.gov |
| Substitution of the carboxylic function | Decreased or loss of activity | nih.gov |
| Addition of a second chlorophenoxy group | Significant activity retained or enhanced | nih.gov |
Comparative Analysis of Mechanism of Action with Related Phenoxy Acids (e.g., 2,4-D, MCPA)
The key steps in the mechanism of action for these phenoxy acids are:
Absorption and Translocation: They are absorbed primarily through the leaves of broadleaf weeds and are then translocated through the phloem to the meristematic tissues, which are areas of active growth like root and shoot tips. nufarm.commt.gov
Binding to Auxin Receptors: In the target cells, these synthetic auxins bind to auxin-binding proteins (ABPs), which are the receptors for natural auxins. nufarm.com This binding is what triggers the herbicidal response.
Disruption of Normal Growth Processes: Unlike natural IAA, which is rapidly metabolized by the plant, synthetic auxins like this compound, 2,4-D, and MCPA are more stable and persist at high concentrations within the plant cells. nih.gov This leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and unsustainable growth. mt.govwikipedia.org The visible symptoms include twisting of stems and leaves (epinasty), leaf withering, and ultimately, the death of the susceptible plant. mt.gov
While the general mechanism is the same, there can be subtle differences in the spectrum of weeds controlled and the crop selectivity of these herbicides, which can be attributed to variations in their chemical structure, uptake, translocation, and metabolism within different plant species. For instance, 2,4-D is a phenoxyacetic acid, while this compound is a phenoxypropionic acid, with the latter having a chiral center. This difference in the side chain can influence the binding affinity to the receptor and the rate of metabolic deactivation in plants.
| Characteristic | This compound | 2,4-D | MCPA |
|---|---|---|---|
| Chemical Class | Phenoxypropionic Acid | Phenoxyacetic Acid | Phenoxyacetic Acid |
| Chirality | Yes (R and S enantiomers) | No | No |
| Primary Mechanism of Action | Synthetic Auxin (IAA mimic) nufarm.com | Synthetic Auxin (IAA mimic) mt.govwikipedia.org | Synthetic Auxin (IAA mimic) nufarm.com |
| Site of Action | Auxin-Binding Proteins nufarm.com | Auxin-Binding Proteins mdpi.com | Auxin-Binding Proteins nufarm.com |
| Physiological Effect | Uncontrolled cell division and elongation, leading to plant death. nufarm.com | Uncontrolled, unsustainable growth, leading to plant death. mt.govwikipedia.org | Disruption of normal growth processes, leading to plant death. nufarm.com |
Environmental Fate and Biogeochemical Cycling of 2 4 Chlorophenoxy Propionic Acid
Degradation Pathways in Environmental Compartments
Microbial Degradation Processes
The breakdown of 2-(4-chlorophenoxy)propionic acid in the environment is primarily driven by microorganisms. scite.aioup.com Both mixed microbial communities and isolated pure bacterial cultures have demonstrated the ability to utilize this compound as a source of carbon and energy. scite.aioup.comnih.govoup.comresearchgate.net
Initial studies on the microbial degradation of this compound often utilized mixed microbial communities or consortia isolated from soil. nih.govoup.comnih.govasm.org For instance, a synergistic microbial community isolated from the root systems of wheat was found to be capable of growing on mecoprop (B166265) as the sole carbon and energy source. nih.govnih.govasm.org This community comprised two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.govnih.govasm.org In this synergistic relationship, no single pure culture could degrade the herbicide alone; however, specific combinations of two or more members were required for degradation to commence. nih.govnih.govasm.org
Another consortium, isolated from topsoil, consisted of a tight association of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis. scite.aioup.comoup.comresearchgate.net While initially acting as a consortium, prolonged incubation led to the isolation of A. denitrificans as a pure culture capable of utilizing mecoprop as its sole carbon and energy source. scite.aioup.comoup.comresearchgate.net
Pure cultures capable of degrading this compound have also been isolated and characterized. Sphingomonas herbicidovorans MH (previously designated as Flavobacterium sp. strain MH) is a notable example, capable of utilizing both enantiomers of mecoprop. asm.orgnih.gov Additionally, strains of Alcaligenes sp. and Ralstonia sp. have been isolated from agricultural soils and have shown the ability to rapidly degrade (R/S)-mecoprop. nih.gov
Table 1: Examples of Microbial Consortia and Pure Cultures Degrading this compound
| Microbial Culture | Type | Source | Key Findings |
| Pseudomonas spp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus | Consortium | Wheat root systems | Synergistic degradation; no single isolate could degrade mecoprop alone. nih.govnih.govasm.org |
| Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Consortium | Topsoil | Initially a consortium, A. denitrificans was later isolated as a pure degrader. scite.aioup.comoup.comresearchgate.net |
| Alcaligenes denitrificans | Pure Culture | Isolated from a consortium | Degrades the (R)-(+)-isomer of mecoprop. scite.aioup.comoup.comresearchgate.netoup.com |
| Sphingomonas herbicidovorans MH | Pure Culture | Soil column | Degrades both (R) and (S) enantiomers of mecoprop, showing enantioselectivity. asm.orgnih.gov |
| Alcaligenes sp. CS1 | Pure Culture | Agricultural soil | Rapidly degrades (R/S)-mecoprop. nih.gov |
| Ralstonia sp. CS2 | Pure Culture | Agricultural soil | Rapidly degrades (R/S)-mecoprop. nih.gov |
This compound is a chiral compound, existing as two stereoisomers or enantiomers: (R)-mecoprop and (S)-mecoprop. Microbial degradation of this herbicide is often enantioselective, meaning one enantiomer is degraded preferentially over the other. scite.aioup.comoup.comresearchgate.netasm.orgnih.gov
Alcaligenes denitrificans exclusively degrades the (R)-(+)-isomer of mecoprop, leaving the (S)-(−)-enantiomer unaffected. scite.aioup.comoup.comresearchgate.net This specificity was observed in both the original consortium and the isolated pure culture. scite.aioup.comoup.comresearchgate.net
In contrast, Sphingomonas herbicidovorans MH can degrade both the (R) and (S) enantiomers to completion. asm.orgnih.gov However, the degradation is still enantioselective, as the (S) enantiomer disappears from the culture medium much faster than the (R) enantiomer. asm.orgnih.gov Further studies with resting cells of S. herbicidovorans MH grown on individual enantiomers confirmed this specificity. Cells grown on (S)-mecoprop were able to degrade the (S) but not the (R) enantiomer, and conversely, cells grown on (R)-mecoprop preferentially metabolized the (R) enantiomer. asm.orgnih.gov This suggests the involvement of distinct enzymes specific for the degradation of each enantiomer. asm.orgnih.govnih.gov
Several bacterial genera have been implicated in the degradation of this compound.
Pseudomonas : Species of Pseudomonas have been identified as members of synergistic microbial communities that degrade mecoprop. scite.aioup.comnih.govoup.comresearchgate.netnih.govasm.org For example, two Pseudomonas species were part of a five-member community isolated from wheat roots, and Pseudomonas glycinea and Pseudomonas marginalis were components of a three-member consortium from topsoil. scite.aioup.comnih.govoup.comresearchgate.netnih.govasm.org
Alcaligenes : Alcaligenes species are prominent degraders of this herbicide. nih.govnih.govasm.orgnih.govoup.comoup.com Alcaligenes denitrificans has been isolated as a pure culture capable of degrading the (R)-enantiomer of mecoprop. scite.aioup.comoup.comresearchgate.netoup.comoup.com Another strain, Alcaligenes sp. CS1, was isolated from agricultural soil and demonstrated rapid degradation of racemic mecoprop. nih.gov
Flavobacterium : A Flavobacterium species was a member of a synergistic mecoprop-degrading community. nih.govnih.govasm.org The highly capable degrader Sphingomonas herbicidovorans MH was also previously designated as a Flavobacterium sp. asm.orgnih.gov
Acinetobacter : Acinetobacter calcoaceticus was identified as a constituent of a microbial community that collaboratively degrades mecoprop. nih.govnih.govasm.orgdntb.gov.ua
Ralstonia : Ralstonia sp. CS2, isolated from agricultural soil, was shown to degrade (R/S)-mecoprop. nih.gov
The genetic basis for the degradation of phenoxyalkanoic acid herbicides, including this compound, often involves genes similar to the tfd genes responsible for 2,4-dichlorophenoxyacetic acid (2,4-D) degradation. nih.govmdpi.com The tfdA gene, which codes for an α-ketoglutarate-dependent dioxygenase, is responsible for the initial cleavage of the ether bond in the herbicide molecule. mdpi.comoup.com
In mecoprop-degrading bacteria, the presence of tfd-like genes has been investigated. Hybridization analyses using tfdABC gene-specific probes from the 2,4-D-degrading bacterium Variovorax paradoxus TV1 revealed that both Alcaligenes sp. CS1 and Ralstonia sp. CS2 harbor tfdA, tfdB, and tfdC genes on plasmids. nih.gov These genes showed over 60% sequence similarity to the tfd genes of V. paradoxus, suggesting their likely involvement in the degradation of mecoprop. nih.gov The enzymes encoded by these genes are believed to be involved in the initial cleavage of the phenoxyalkanoate herbicide. researchgate.net
The microbial degradation of this compound proceeds through the formation of several intermediate metabolites. A key initial step in the breakdown of phenoxyalkanoic acids is the cleavage of the ether linkage, which removes the aliphatic side chain to yield the corresponding phenol. scite.aioup.com
In the case of mecoprop, the primary intermediate metabolite formed is 4-chloro-2-methylphenol (B52076). scite.aioup.comoup.comkent.ac.uknih.gov This has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of cultures of mixed bacteria and the pure culture Alcaligenes denitrificans. oup.comkent.ac.uknih.gov The formation of 4-chloro-2-methylphenol is a result of the cleavage of the propionic acid side chain from the aromatic ring. kent.ac.uk Further degradation of 4-chloro-2-methylphenol is expected to proceed through pathways similar to those for other chlorinated phenols. scite.aioup.com In some instances, GC-MS data has also suggested the formation of other phenolic compounds where the chloro- and methyl- groups have been repositioned. oup.com
Table 2: Identified Intermediate Metabolites in the Degradation of this compound
| Precursor Compound | Intermediate Metabolite | Analytical Method | Reference |
| This compound | 4-Chloro-2-methylphenol | GC-MS | oup.comkent.ac.uknih.gov |
| This compound | Other phenolic compounds (with repositioned chloro- and methyl- groups) | GC-MS | oup.com |
Factors Influencing Microbial Degradation Kinetics (pH, carbon source, temperature)
The microbial breakdown of this compound is a primary route of its dissipation in the environment. However, the rate and extent of this degradation are significantly influenced by several key environmental parameters.
The degradation of mecoprop in soil is dependent on concentration, temperature, moisture content, redox conditions, and depth. researchgate.net In aerobic topsoil, the half-life of mecoprop is typically less than 25 days, though slower degradation has been observed under certain conditions. researchgate.net Studies have shown that the degradation rate can be very slow at high concentrations (e.g., 5000 mg kg⁻¹), whereas it proceeds more rapidly at lower concentrations. tandfonline.com For instance, at a concentration of 0.0005 mg kg⁻¹, the degradation in both topsoil and subsoil followed first-order kinetics. tandfonline.com
pH: The pH of the soil and water can affect both the availability of the herbicide to microorganisms and their metabolic activity. While specific quantitative data on the direct effect of pH on mecoprop degradation kinetics is limited in the provided search results, it is known that as an acidic herbicide, its ionization state is pH-dependent. service.gov.uk This can influence its sorption to soil particles and, consequently, its availability for microbial attack.
Carbon Source: Microorganisms can utilize this compound as a source of carbon and energy. geoscienceworld.org The presence of other readily available carbon sources can influence the degradation of mecoprop. In some cases, the presence of additional organic matter has been shown to decrease the half-life of pesticides, while in others, it has led to an increase or no effect at all. mdpi.com
Temperature: Temperature plays a crucial role in microbial activity and, therefore, in the degradation rate of mecoprop. For example, in a study of unpolluted aquifer sediment, the half-life for the ultimate degradation of MCPP was 1100 days at 10°C. nih.gov Higher temperatures generally lead to faster degradation rates, within the optimal range for the degrading microorganisms.
A study on the degradation of mecoprop in a shallow aerobic sandy aquifer revealed shifts in biodegradation kinetics based on concentration. Below a threshold of approximately 10 µg/L, degradation followed first-order non-growth kinetics with a long half-life. nih.gov Above this threshold, the degradation rate accelerated due to the growth of specific biomass, leading to a significant decrease in the half-life to approximately 5 days at a concentration of 100 µg/L. nih.gov
Photolysis and Hydrolysis in Aquatic Systems
In aquatic environments, this compound can be broken down by photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis: Photodegradation is a significant dissipation pathway for mecoprop in water. epa.govnih.gov The rate of photolysis can be influenced by the presence of other substances in the water. One study found that photodegradation by UV light alone was relatively slow, taking 1.5 hours for MCPP. researchgate.net However, the process was more rapid when assisted by hydrogen peroxide (UV/H2O2), occurring within about 30 minutes. researchgate.net The photo-Fenton system (UV/H2O2/FeIII) further improved the kinetic performance, with a photodegradation time of 10 minutes for MCPP. researchgate.net
Hydrolysis: Hydrolysis is another process that contributes to the removal of chlorophenoxy herbicides from the environment. who.int The rate of hydrolysis is dependent on the herbicide's structure, water pH, and temperature. nih.gov Generally, the rate of hydrolytic degradation increases at higher temperatures and in alkaline water. nih.gov For the ester forms of phenoxy acids, hydrolysis is a key reaction that generates the acid forms. nih.gov
Adsorption and Desorption in Soils and Sediments
The extent to which this compound binds to soil and sediment particles (adsorption) and is subsequently released (desorption) is a critical factor governing its mobility and bioavailability.
Mecoprop is generally considered to be weakly sorbed to soils and sediments, which contributes to its mobility. geoscienceworld.orgcimne.com Sorption tends to be biphasic, with a rapid initial phase followed by a slower phase to reach equilibrium. geoscienceworld.org Desorption can also be biphasic, with approximately 50% of the sorbed MCPP being released from some clays. geoscienceworld.org The adsorption process is often described by the Freundlich isotherm. tandfonline.com
Influence of Soil Organic Matter and pH on Adsorption
Soil Organic Matter: The organic matter content of soil is a primary factor influencing the adsorption of mecoprop. tandfonline.comorst.eduresearchgate.net An increase in organic matter generally leads to increased adsorption. mdpi.comorst.edu The distribution coefficients (Kf) for mecoprop adsorption have been found to be significantly related to the organic matter content of soils. tandfonline.com In soils with low organic matter, mecoprop is more mobile. researchgate.net
pH: Soil pH also plays a significant role in the adsorption of mecoprop. researchgate.net As an acidic herbicide, mecoprop's charge is pH-dependent. service.gov.uk At pH values below its pKa (approximately 3.5), it is mostly in its unionized form and is more likely to sorb to organic materials. service.gov.uk Adsorption is negatively correlated with soil pH, meaning that as pH increases, adsorption tends to decrease. researchgate.net At neutral pH, where negative sites on soil particles prevail, the adsorption of MCPP can be increased by the presence of electrolytes, suggesting the formation of metal bridges between the herbicide and the mineral surface. geoscienceworld.org
Mobility and Leaching Potential in Soils
Due to its high water solubility and weak adsorption to soil particles, this compound is considered to have a high mobility and leaching potential in many soil types. geoscienceworld.orgcimne.comorst.edu This makes it susceptible to being transported from treated areas into groundwater and surface water, particularly following rainfall events. geoscienceworld.org
The mobility of mecoprop is evidenced by its frequent detection in groundwater. geoscienceworld.org Studies have shown that in some cases, up to 7% of the MCPP in a stream can reach a nearby drinking water well in an unconfined aquifer. cimne.com However, the presence of a clay layer can significantly reduce this transport. cimne.com Leaching losses of even the most mobile pesticides, including mecoprop, have been found to be less than 1.64% of the applied dose in biobed systems designed to intercept pesticide runoff. nih.gov
Environmental Transport and Distribution
The mobility of this compound facilitates its transport and distribution within and between different environmental compartments.
Movement in Water Bodies (Surface Water, Groundwater)
Once it enters water bodies, this compound can be transported over significant distances. Its high water solubility and weak sorption contribute to its presence in both surface water and groundwater. geoscienceworld.orgnih.gov
Surface Water: Mecoprop is frequently detected in surface waters, often as a result of runoff from agricultural and urban areas. geoscienceworld.orgulster.ac.uk Heavy precipitation immediately following its application is likely to cause mecoprop to be washed into surface water. geoscienceworld.org Monitoring studies in Europe have found mecoprop to be one of the predominant phenoxy acids in the aquatic environment. nih.govresearchgate.net For example, a study of rivers in 27 European countries detected mecoprop in 43% of the samples. nih.gov
Groundwater: The high mobility of mecoprop also leads to its contamination of groundwater resources. service.gov.ukgeoscienceworld.org It is one of the most frequently detected herbicides in UK groundwater. geoscienceworld.org The leaching of mecoprop from soil, especially under conditions of heavy rainfall, can result in its diffuse influx into groundwater. geoscienceworld.org Concentrations in groundwater are generally expected to be low (less than 1 µg/l) following normal herbicide application, but higher concentrations have been recorded in contaminant plumes down-gradient of landfills. service.gov.uk
Uptake by Plants and Translocation
The uptake and movement of phenoxy herbicides like this compound within plants are influenced by a combination of environmental conditions, plant-specific factors, and the chemical properties of the formulation. Research indicates that while uptake into the plant can be relatively consistent across different conditions, the subsequent translocation, or movement, of the compound from the point of application to other parts of the plant is more variable.
Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that environmental stressors such as drought can impact its movement within the plant. For instance, while the initial uptake of 2,4-D acid in bean plants (Phaseolus vulgaris) was similar across different levels of soil moisture, its translocation from the treated leaf decreased under drier conditions. core.ac.uk Similarly, the translocation of the trimethylamine (B31210) salt of 2,4-D was significantly greater in well-watered conditions compared to drier soil. core.ac.uk The presence of light has also been shown to increase the uptake of 2,4-D compared to dark conditions. core.ac.uk
Once absorbed, aryloxyphenoxypropionate (ArOPP) herbicides, a class that includes this compound, are metabolized into their acidic forms. scispace.com These acidic metabolites are then transported throughout the plant via the phloem and xylem, the plant's vascular systems, and tend to accumulate in the meristematic tissues, which are areas of active growth. scispace.com The application of phenoxyacetic acid herbicides can also influence the uptake and translocation of other substances, such as heavy metals, from the soil into the plant's roots and shoots. nih.gov
Bioaccumulation Potential in Organisms
The potential for this compound and similar compounds to accumulate in living organisms is a key consideration in their environmental assessment. Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate faster than it is lost.
In aquatic environments, studies on the dissipation of 2,4-D have shown that residues in water can become negligible within a couple of weeks. inchem.org However, the compound can be detected in sediment and fish. inchem.org In one study, out of 307 fish samples analyzed, 45 contained detectable residues of 2,4-D. inchem.org The potential for bioaccumulation needs to be carefully evaluated for derivatives of this compound to understand their persistence and impact on the food chain. ontosight.ai
Microbial communities in biofilms have been observed to accumulate and utilize related compounds. For example, a degradative biofilm community was able to accumulate the herbicide diclofop (B164953) methyl, which has a similar chemical structure, within its extracellular polymeric matrix. asm.org This accumulation was visualized due to the aromatic nature of the compound and its breakdown products. asm.org
Controlled Release Mechanisms for Environmental Management
To mitigate the environmental impact of herbicides like this compound, controlled-release formulations are being developed. These technologies aim to release the active ingredient slowly over time, reducing the initial high concentration and minimizing issues like leaching and volatilization.
A promising approach for controlled release involves the use of nanohybrid composites, particularly those based on layered double hydroxides (LDHs) and zinc layered hydroxides (ZLHs). Intercalation is a key strategy where the herbicide molecules are inserted between the layers of these materials.
Research has demonstrated the successful intercalation of 2-(4-chlorophenoxy)-2-methyl propionic acid into a zinc-aluminium layered double hydroxide (B78521) (ZAL). researchgate.net This process resulted in a new nanohybrid composite where the basal spacing of the layered material expanded significantly, indicating the incorporation of the herbicide. researchgate.net Similarly, the herbicide 2,4-dichlorophenoxypropanoic acid has been intercalated into a calcium-aluminum layered double hydroxide, with a high percentage of the herbicide being loaded into the host material. ugm.ac.id
Zinc layered hydroxide (ZLH) has also been shown to be a suitable host for the simultaneous controlled release of two different herbicides, including a derivative of this compound. nih.gov The release of these herbicides from the ZLH nanohybrid was found to follow a pseudo-second-order kinetic model. nih.gov The intercalation process can be achieved through various methods, including co-precipitation and ion exchange. ugm.ac.idnih.gov These nanohybrid formulations have the potential to act as environmentally friendly agrochemicals by minimizing the amount of herbicide needed and controlling its release into the environment. ugm.ac.id
| Nanohybrid Composite | Intercalated Herbicide(s) | Synthesis Method | Key Findings | Reference |
| Zinc-Aluminium Layered Double Hydroxide (ZAL) | 2-(4-chlorophenoxy)-2-methyl propionic acid | Not specified | Successful intercalation with expanded basal spacing. | researchgate.net |
| Calcium-Aluminum Layered Double Hydroxide (Ca-Al LDH) | 2,4-dichlorophenoxypropanoic acid | Co-precipitation | High loading percentage (71.26%) of the herbicide. | ugm.ac.id |
| Zinc Layered Hydroxide (ZLH) | 2-(3-chlorophenoxy) propionate (B1217596) and 4-(2,4-dichlorophenoxy) butyrate | Direct reaction | Simultaneous intercalation and controlled release of two herbicides. | nih.gov |
| Zn-Al-Layered Double Hydroxide (ZADTX) | 3,4-dichlorophenoxy-acetic acid and 2,4,5-trichlorophenoxybutyric acid | Ion-exchange | Well-ordered nanohybrid with simultaneous controlled release following a pseudo-second-order model. | nih.gov |
Ecotoxicological Assessments of 2 4 Chlorophenoxy Propionic Acid
Impact on Aquatic Organisms
Acute and Chronic Toxicity to Fish
Specific LC50 (Lethal Concentration, 50%) values for acute toxicity and NOEC (No Observed Effect Concentration) values for chronic toxicity in various fish species for 2-(4-Chlorophenoxy)propionic acid are not available in the reviewed literature.
Toxicity to Daphnids and Other Aquatic Invertebrates
Standardized acute toxicity data, such as the 48-hour EC50 (Effective Concentration, 50%) for immobilization in Daphnia magna, are not publicly documented for this compound. microbiotests.com Similarly, data on other aquatic invertebrates are not available.
Effects on Algae and Aquatic Microorganisms
Quantitative data on the effects of this compound on the growth inhibition of algae or its toxicity to other aquatic microorganisms, such as bacteria, could not be located in the available scientific literature.
Potential for Effects on Non-Target Aquatic Species
While general statements suggest that phenoxy herbicides as a class can pose a risk to non-target aquatic plants and animals, specific studies quantifying this potential for this compound are absent. cymitquimica.comin.gov Its classification as a phenoxy herbicide suggests a potential for effects, but without empirical data, a specific risk assessment cannot be made. cymitquimica.com
Effects on Terrestrial Ecosystems
Effects on Non-Target Terrestrial Plants
This compound and its related compounds are recognized for their potential to adversely affect non-target terrestrial plants. As herbicides, their mode of action, which involves mimicking plant growth hormones, can lead to unintended consequences for a variety of plant species that are not the primary targets of application. mt.gov Exposure can occur through mechanisms such as spray drift, volatilization, and runoff from treated areas. epa.gov
The impact on non-target plants can manifest in several ways, including reproductive abnormalities. epa.gov For instance, exposure can lead to sterility or the production of non-viable seeds, which may result in a decline in the seed bank and have lasting effects on plant populations in subsequent years. epa.gov Furthermore, as plant material is a fundamental food source for numerous animal species, any reduction in its availability due to herbicide effects can have cascading consequences throughout the ecosystem. epa.gov
Studies have demonstrated the phytotoxicity of related chlorophenoxy herbicides to various terrestrial plants. For example, in studies conducted for the reregistration of dichlorprop-p (B76475) (2,4-DP-p), a closely related compound, significant effects on the vegetative vigor of both monocot and dicot species were observed. epa.gov The most sensitive monocot identified was the onion, while cabbage and lettuce were among the most sensitive dicots. epa.gov The observed effects included reductions in dry weight, a key indicator of plant health and productivity. epa.gov
The following table summarizes the toxicity data for dichlorprop-p on terrestrial plants, providing an indication of the potential effects of structurally similar compounds like this compound.
| Species Category | Most Sensitive Species | Toxicity Endpoint | No-Observed-Adverse-Effect Concentration (NOAEC) | 25% Effect Concentration (EC25) |
| Monocot | Onion | Dry Weight | 0.010 lb ae/A | 0.036 lb ae/A |
| Dicot | Cabbage, Lettuce | Dry Weight | 0.015 lb ae/A | Not Reported |
Data sourced from a summary of terrestrial plant toxicity data for 2,4-DP-p acid and its DMAS salt. epa.gov
Ecological Risk Assessment Methodologies
The ecological risk assessment for herbicides like this compound is a comprehensive process designed to evaluate the potential for adverse effects on non-target organisms and the broader environment. This process typically involves several key steps, including hazard identification, exposure assessment, effects assessment (toxicity), and risk characterization.
Hazard Identification and Effects Assessment: This stage involves reviewing toxicological data from studies on various organisms to determine the potential hazards. For plant-related risk assessments, this includes evaluating data on phytotoxicity to non-target terrestrial and aquatic plants. epa.govnih.gov Key endpoints examined include effects on seedling emergence, vegetative vigor, and reproductive success. epa.govepa.gov For instance, studies on the related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) have shown that it can induce chlorosis and oxidative stress in non-target aquatic plants. nih.gov
Exposure Assessment: This component of the risk assessment estimates the potential for non-target organisms to come into contact with the herbicide. It considers factors such as the application rates, methods of application, and the environmental fate of the chemical, including its persistence in soil and water and its potential for runoff and spray drift. epa.gov For example, the U.S. Environmental Protection Agency (EPA) utilizes models that assume a 1-in-10 year rain event to estimate runoff exposure, taking into account the pesticide's water solubility and its concentration on the soil surface. epa.gov
For example, a risk analysis of MCPA on the aquatic plant Hydrilla verticillata found high values for the PEC:PNEC (Predicted No Effect Concentration) ratio, HQ, and HI, indicating significant risk. nih.gov The ecological risk assessment process for herbicides is a critical tool for regulatory agencies in making decisions about the registration and use of these chemicals, ensuring that potential environmental impacts are adequately considered and managed. epa.govepa.gov
Mammalian Toxicology and Health Effects of 2 4 Chlorophenoxy Propionic Acid
Absorption, Distribution, and Excretion Studies
Chlorophenoxy herbicides, as a group, are generally characterized by rapid absorption and excretion, with limited potential for bioaccumulation in most mammalian species. who.int
Absorption Routes (Gut Wall, Lung, Skin)
The primary routes of absorption for chlorophenoxy herbicides in mammals are through the gastrointestinal tract, lungs, and skin.
Gastrointestinal Tract: These compounds are rapidly and efficiently absorbed from the gastrointestinal tract following ingestion. who.intepa.gov
Lungs: Inhalation is a potential route of occupational exposure, and while less well-studied than ingestion, systemic effects have been noted, indicating absorption from the lungs. nih.govresearchgate.net Mild, transient gastrointestinal and peripheral neuromuscular symptoms have occurred after occupational inhalation exposure. nih.gov
Skin: Dermal absorption is generally less efficient than oral absorption. mhmedical.com However, substantial dermal contact with related compounds like 2,4-D has occasionally resulted in systemic features, including mild gastrointestinal irritation and progressive sensory-motor peripheral neuropathy. nih.govresearchgate.net
Excretion Pathways (Urinary Excretion)
The kidneys are the principal organ for the elimination of chlorophenoxy herbicides.
Urinary Excretion: These herbicides are eliminated mainly in the urine. who.int Studies on the related compound MCPA show that after a single oral dose, it is quantitatively and rapidly absorbed and eliminated in the urine, with 65-70% of the dose excreted within 24 hours in rats and humans. nih.gov Generally, between 75% and 95% of an ingested amount of a chlorophenoxy herbicide is excreted within 96 hours. who.int
Form of Excretion: The compounds are largely excreted unchanged, although some may be conjugated to a certain extent before elimination. who.intnih.gov For example, MCPA is not extensively metabolized in rats. nih.gov
Half-Life: The biological half-lives of chlorophenoxy herbicides in most mammals are relatively short, ranging from 10 to 33 hours. who.int The half-life for MCPP (Mecoprop) is approximately 17 hours. epa.gov
| Parameter | Observation | Relevant Compounds | Source |
|---|---|---|---|
| Primary Absorption Route | Gastrointestinal Tract | General Class | who.intepa.gov |
| Primary Excretion Pathway | Urine | General Class | who.int |
| Excretion Rate | 75-95% of ingested dose within 96 hours | General Class | who.int |
| Biological Half-Life Range | 10-33 hours | General Class | who.int |
| Biological Half-Life | Approx. 17 hours | MCPP | epa.gov |
| Metabolism | Limited; primarily excreted unchanged | General Class | who.intnih.gov |
Mechanism(s) of Mammalian Toxic Action
The toxicity of 2-(4-Chlorophenoxy)propionic acid and related compounds in mammals is attributed to several mechanisms, primarily involving the disruption of cellular energy production and metabolism. nih.govresearchgate.nettandfonline.com
Interference with Cellular Metabolism
Chlorophenoxy herbicides can interfere with key cellular metabolic pathways. A significant mechanism is the disruption of acetylcoenzyme A (acetyl-CoA) metabolism. nih.govresearchgate.netmhmedical.comtandfonline.com This interference can have widespread consequences for cellular function, as acetyl-CoA is a central molecule in energy metabolism, participating in the citric acid cycle and the synthesis of fatty acids.
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for chlorophenoxy herbicides is the uncoupling of oxidative phosphorylation in mitochondria. nih.govresearchgate.netmhmedical.comresearchgate.netnih.gov
Mechanism of Uncoupling: Oxidative phosphorylation is the process where cells use enzymes to oxidize nutrients to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org This process involves the coupling of electron transport to the synthesis of ATP. wikipedia.org Uncouplers like chlorophenoxy herbicides are protonophores that disrupt this linkage. researchgate.net They carry protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. researchgate.net
Consequences: This uncoupling means that the energy from the electron transport chain is not captured to make ATP but is instead released as heat, which can lead to hyperthermia. nih.gov The resulting depletion of ATP impairs numerous energy-dependent cellular functions. researchgate.net
Research Findings: In-vitro studies on rat liver mitochondria have demonstrated that chlorophenoxy herbicides stimulate respiration (oxygen consumption) while decreasing the efficiency of ATP production, which is characteristic of uncoupling. nih.gov At lower concentrations, these herbicides stimulate state 4 respiration and decrease the respiratory control ratio, while higher concentrations inhibit all bioenergetic parameters. nih.gov
| Compound | Relative Uncoupling Strength | Source |
|---|---|---|
| 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP) | Strongest | nih.gov |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | Strong | nih.gov |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Moderate | nih.gov |
| 2,4-dichlorophenoxyacetic acid (2,4-D) | Weakest | nih.gov |
Cell Membrane Damage
This compound and related phenoxy herbicides can induce cellular dysfunction through the disruption of lipid membranes. The lipophilic nature of these compounds allows them to interfere with the lipid bilayer of cell membranes. This interference can alter membrane fluidity and permeability, compromising its integrity. The disruption of the membrane structure can lead to the leakage of essential cellular contents and a loss of membrane potential, ultimately contributing to cellular damage.
Organ-Specific Toxicity
Exposure to this compound analogues has been demonstrated to induce nephrotoxicity in mammalian models. Key indicators of these renal effects include measurable changes in both the weight of the kidneys and the levels of creatinine (B1669602) in the blood, which is a marker for kidney function.
In a 90-day feeding study involving Wistar rats exposed to 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP), researchers observed significant changes in renal parameters. At higher concentrations, there was an increase in both the absolute and relative weight of the kidneys in both sexes. epa.gov Furthermore, female rats in the highest dose group exhibited increased creatinine levels. epa.gov These findings suggest that the compound can cause functional and structural changes in the kidneys.
Renal Effects of MCPP in a 90-Day Rat Study
| Parameter | Observation | Sex | Reference |
|---|---|---|---|
| Relative Kidney Weight | Increased | Male & Female | epa.gov |
| Absolute Kidney Weight | Increased | Male & Female | epa.gov |
| Creatinine Levels | Increased | Female | epa.gov |
The liver is another primary organ affected by the toxicity of phenoxyacetic acid derivatives. Studies on related compounds have reported effects such as increased liver weight and notable alterations in the activity of various hepatic enzymes. These changes indicate a disruption of normal liver function and metabolism.
Research on the effects of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar herbicide, has shown that exposure can lead to an increase in liver weight. Accompanying this change are alterations in the activity of key antioxidant enzymes, such as catalase and superoxide dismutase. Furthermore, studies have demonstrated that phenoxyacetic acids can impact the activity of peroxisomal enzymes in the rat liver, including catalase and enzymes involved in fatty acid oxidation like cyanide-insensitive palmitoyl-CoA oxidation and carnitine acetyltransferase.
Hepatic Enzyme Activity Changes
| Enzyme | Effect on Activity | Reference |
|---|---|---|
| Catalase | Increased | |
| Superoxide Dismutase | Altered | |
| Cyanide-insensitive palmitoyl-CoA oxidation | Increased | |
| Carnitine acetyltransferase | Increased |
The hematological system can also be affected by exposure to these compounds. Research has pointed to changes in key parameters of red blood cells, including hematocrit levels. Such alterations can be indicative of conditions like anemia. nj.gov
A 90-day feeding study with the analogue MCPP found that male rats exhibited decreased hematocrit levels at certain exposure levels. epa.gov Hematocrit is the proportion of red blood cells in the blood, and a decrease in this value can signify a reduction in the number or size of red blood cells, which are essential for oxygen transport. This finding indicates a potential for this compound to adversely affect erythrocyte parameters.
Hematological Effects of MCPP in Male Rats
| Parameter | Observation | Reference |
|---|---|---|
| Hematocrit | Decreased | epa.gov |
| Erythrocytes | Data not specified | |
| Hemoglobin | Data not specified |
Exposure to this compound and its analogues can result in a range of neurological effects, from observable neuromuscular symptoms to specific cellular damage within the brain. High-dose exposures have been associated with symptoms such as muscle twitching, spasms, profound weakness, and loss of coordination. nj.govpreventcancernow.ca
At a cellular level, specific neurotoxic effects have been documented. For instance, the related compound L-2-chloropropionic acid has been shown to be selectively toxic to cerebellar granule cells in rats, leading to necrosis (cell death) and edema in the cerebellum. The accumulation of propionic acid in the brain is considered neurotoxic and has been linked to biochemical changes including increased oxidative stress and neuroinflammation.
Direct contact with phenoxy herbicides can cause irritation to the eyes. nj.gov While specific toxicological studies on the ocular effects of this compound are limited, research on formulations containing the related compound 2,4-D provides insight into potential effects. An acute eye irritation study in rabbits using a mixture containing 2,4-D resulted in conjunctival redness, chemosis (swelling of the conjunctiva), and discharge. These effects indicate that compounds within this chemical class have the potential to act as eye irritants upon direct exposure.
Thyroid and Adrenal Effects
Studies on the toxicokinetics of this compound, specifically its optically active isomer mecoprop-P, have shown that the substance is primarily distributed in the thyroid and kidneys following absorption nih.gov. This distribution suggests that the thyroid is a potential target organ for the compound's effects. However, detailed mechanistic studies on the specific effects of this compound on thyroid hormone synthesis, regulation, and function are not extensively detailed in the reviewed literature.
Regarding adrenal effects, the available scientific literature from the conducted research does not provide specific information on the direct impact of this compound on adrenal gland structure or function. While some endocrine-disrupting chemicals are known to affect the adrenal system, specific data for this compound is lacking.
Reproductive and Developmental Toxicity
Effects on Fertility
Laboratory studies have identified reduced fertility as a potential toxicological outcome of exposure to this compound (mecoprop) nationbuilder.com. In one study, pregnant mice that were administered drinking water containing low levels of a commercial lawn care herbicide with mecoprop (B166265) produced fewer offspring compared to the unexposed control group nationbuilder.com. Another investigation into a herbicide mixture containing mecoprop, 2,4-D, and dicamba found that exposure in pregnant mice led to a reduction in litter size nih.gov. This decrease in the number of live pups was associated with a corresponding decrease in the number of embryo implantation sites, particularly at lower, environmentally relevant dose levels nih.gov.
Developmental Abnormalities and Teratogenicity
This compound has demonstrated teratogenic effects in certain animal models. In studies with pregnant rats, oral administration of the compound during the period of organogenesis resulted in developmental toxicity to the fetuses orst.edubeyondpesticides.org. Effects observed at moderate to high doses included an increase in intra-uterine deaths, reduced crown-rump length, and a higher incidence of delayed or absent ossification (bone formation), particularly of the sternum orst.edubeyondpesticides.org.
Conversely, similar developmental toxicity studies conducted in rabbits did not show evidence of teratogenic effects, indicating species-specific differences in susceptibility orst.edubeyondpesticides.org.
Studies on non-mammalian species have also highlighted the potential for developmental toxicity. In zebrafish (Danio rerio) larvae, exposure to mecoprop-p, the herbicidally active isomer, led to a range of morphological abnormalities. These included reduced eye size, decreased body length, and the development of heart edema koreascience.kre-jarb.org. Furthermore, malformations of cardiovascular structures, such as the heart and aortic arches, were observed koreascience.kre-jarb.org. Research on the Pacific oyster (Crassostrea gigas) showed that mecoprop exposure during the embryonic stage was injurious to shell formation, leading to a concentration-dependent increase in shell abnormalities mnhn.fr.
| Species | Findings | Reference |
|---|---|---|
| Rat | Increased intra-uterine deaths, decreased body/crown-rump length, delayed/absent ossification. Considered a teratogen at moderate to high doses. | orst.edubeyondpesticides.org |
| Rabbit | No teratogenic or fetotoxic effects observed. | orst.edubeyondpesticides.org |
| Zebrafish (Danio rerio) | Reduced eye size and body length, heart edema, cardiovascular malformations. | koreascience.kre-jarb.org |
| Pacific Oyster (Crassostrea gigas) | Embryotoxic effects, specifically shell abnormalities. | mnhn.fr |
Perinatal Toxicity and Offspring Development
Exposure to this compound during gestation has been linked to adverse effects on the development of offspring. In rat studies, prenatal exposure resulted in outcomes such as decreased body length and delayed bone formation in the pups orst.edubeyondpesticides.org. A study involving a commercial herbicide mixture containing mecoprop found that while litter size was reduced, there were no significant differences in the birth weight or crown-rump length of the newborn pups in the herbicide-treated groups compared to controls nih.gov. In zebrafish, exposure during early development not only caused morphological defects but also induced widespread apoptosis (programmed cell death) in the anterior region of the larvae, including the head, heart, and yolk sac, which can interrupt normal developmental processes koreascience.kre-jarb.org.
Genotoxicity and Mutagenicity Studies
The genotoxic potential of this compound has been evaluated in a variety of testing systems, with mixed results. The compound was not found to be mutagenic in bacterial reverse-mutation assays using multiple strains of Salmonella typhimurium and Escherichia coli orst.eduwho.int. Similarly, it did not show mutagenic effects in forward-mutation tests with Streptomyces coelicolor or in assays for point mutation and mitotic crossing-over in Aspergillus nidulans who.int.
However, evidence of genotoxic activity has been observed in other systems. The compound was reported to induce mitotic gene conversion in yeast cultures who.int. In mammalian cells, while tests in bacterial systems were negative, chromosomal aberrations were noted beyondpesticides.org. Specifically, a dose-dependent increase in sister chromatid exchange (SCE) was observed in Chinese hamsters following a single oral administration of mecoprop orst.edubeyondpesticides.org. In human blood lymphocytes in vitro, an increase in chromosomal aberrations was seen at cytotoxic concentrations nih.gov.
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (Ames test) | Gene Mutation | Negative | orst.eduwho.int |
| Escherichia coli | Gene Mutation | Negative | who.int |
| Streptomyces coelicolor | Forward Mutation | Negative | who.int |
| Yeast (Saccharomyces cerevisiae) | Mitotic Gene Conversion | Positive | who.int |
| Chinese Hamster (in vivo) | Sister Chromatid Exchange (SCE) | Positive | orst.edubeyondpesticides.org |
| Human Lymphocytes (in vitro) | Chromosomal Aberrations | Positive (at cytotoxic levels) | nih.gov |
DNA Damage Assessment (e.g., Comet Assay)
Direct assessments of DNA damage have indicated that this compound may have an effect on DNA integrity. One report noted that a single dose of mecoprop inhibited the synthesis of DNA in a laboratory study of mice nationbuilder.com.
Specific studies utilizing the Comet assay (single-cell gel electrophoresis) to evaluate DNA strand breaks induced solely by this compound in a controlled setting are limited in the reviewed literature. However, one study of agricultural workers assessed genotoxicity from exposure to a mixture of pesticides, which included mecoprop. In that instance, the Comet assay did not find a positive association between the mixed pesticide exposure and increased DNA damage oup.com.
Chromosomal Aberrations
The genotoxic potential of phenoxy herbicides, including compounds structurally related to this compound, has been investigated in various test systems. Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used phenoxy herbicide, have demonstrated its capacity to induce chromosomal damage. For instance, oral administration of 2,4-D to Swiss mice resulted in a significant increase in the percentage of chromosome aberrations in both bone-marrow and spermatocyte cells. nih.gov The frequency of these aberrations was observed to be dose-dependent. nih.gov
Similarly, the metabolite 2,4-dichlorophenol (2,4-DCP) has also been shown to induce chromosomal aberrations, although its genotoxic effect is considered weaker than that of the parent compound, 2,4-D. nih.gov In plant-based assays using Allium cepa and Vicia faba, 2,4-DCP was found to increase the chromosomal aberration frequency. academicjournals.org The types of anomalies observed included chromosome stickiness, lagging chromosomes, and anaphase bridges. academicjournals.org Another related compound, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), was reported to induce chromosomal aberrations in the bone-marrow cells of Mongolian gerbils. who.int These findings from structurally similar compounds suggest that the potential for inducing chromosomal damage is a toxicological concern for the broader class of chlorophenoxy herbicides.
Table 1: Genotoxic Effects of Related Chlorophenoxy Compounds
| Compound | Test System | Cell Type | Effects Observed |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Mouse (in vivo) | Bone-marrow, Spermatocytes | Significant increase in chromosomal aberrations nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Mouse (in vivo) | Bone-marrow, Spermatocytes | Significant increase in chromosomal aberrations (at high doses) nih.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Allium cepa, Vicia faba | Root tip cells | Increased chromosomal aberration frequency academicjournals.org |
Endocrine Disruption Potential
There is growing evidence that certain phenoxy herbicides can interfere with the endocrine system. mdpi.com Endocrine-disrupting chemicals can exert their effects by mimicking or blocking hormones and altering hormonal signaling pathways. mdpi.com
In vitro studies have demonstrated the potential for mecoprop (MCPP), a specific type of this compound, to act as an endocrine disruptor. In a study testing eleven herbicides, mecoprop was found to be active in both a recombinant yeast screen and in cultured Xenopus oocytes. regulations.govresearchgate.net The most common effects observed were anti-estrogenic and anti-androgenic activity in the yeast screen. regulations.govresearchgate.net In the oocyte assay, mecoprop caused inhibition of ovulation, which was accompanied by decreased testosterone production. regulations.govresearchgate.net Estrogenic activity was not observed for this compound in the study. regulations.govresearchgate.net
Other structurally related compounds have also been shown to interact with hormonal systems. The herbicide 2,4-D has been identified as a potential environmental endocrine disruptor due to its ability to block meiotic maturation in oocytes. nih.gov Furthermore, 2,4-dichlorophenol (2,4-DCP), a metabolite, has demonstrated estrogenic activity in male rats, affecting hormonally induced sexual behaviors. nih.gov These findings indicate that compounds within the chlorophenoxy class can interact with various aspects of the endocrine system, including steroid hormone receptor signaling and hormone production.
Table 4: In Vitro Endocrine Disruption Profile of Mecoprop (MCPP)
| Assay System | Endpoint Measured | Result |
|---|---|---|
| Recombinant Yeast Screen | Estrogenic/Anti-estrogenic activity | Anti-estrogenic activity observed. regulations.govresearchgate.net |
| Recombinant Yeast Screen | Androgenic/Anti-androgenic activity | Anti-androgenic activity observed. regulations.govresearchgate.net |
| Cultured Xenopus oocytes | Ovulation | Inhibition of ovulation. regulations.govresearchgate.net |
Table 5: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2,4-Dichlorophenol | 2,4-DCP |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |
| 2-(2-Methyl-4-chlorophenoxy)propionic acid | Mecoprop; MCPP |
| 2-(2,4,5-Trichlorophenoxy) propionic acid | 2,4,5-TP; Silvex |
Following a comprehensive review of available scientific literature, it has been determined that there is no specific toxicological data for the compound this compound concerning its effects on mammalian gonads or steroid hormone synthesis pathways. Similarly, specific assessments of occupational and general population exposure to this particular chemical are not available in published literature.
The user's request for information on the following sections cannot be fulfilled due to a lack of specific research data for this compound:
Occupational and General Population Exposure Assessments
Information exists for structurally related but distinct compounds within the broader class of chlorophenoxy herbicides. However, in adherence to the strict requirement to focus solely on this compound, data from these other compounds cannot be presented as it would be scientifically inaccurate and misleading.
Further research and specific toxicological studies on this compound are required to determine its potential effects on mammalian reproductive health and to establish exposure levels for occupational and general populations.
Analytical Methodologies for 2 4 Chlorophenoxy Propionic Acid Detection and Quantification
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for the accurate analysis of 2-(4-chlorophenoxy)propionic acid. This stage aims to isolate the target analyte from the complex sample matrix, concentrate it, and convert it into a form suitable for instrumental analysis.
Extraction Methods from Environmental Matrices (Water, Soil, Plant Material)
The initial step in the analysis of this compound from environmental samples is the extraction of the analyte from the matrix. The choice of extraction method depends on the nature of the sample.
For water samples , common techniques include liquid-liquid extraction (LPE) and solid-phase extraction (SPE). LPE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.govoup.com SPE is a widely used alternative where the analyte is adsorbed onto a solid sorbent material packed in a cartridge, followed by elution with a small volume of an appropriate solvent. nih.govresearchgate.net
For soil and sediment samples , extraction is typically performed using an organic solvent or a mixture of solvents. nih.govnih.gov Microwave-assisted extraction (MAE) has been shown to be an efficient method, offering shorter extraction times compared to conventional techniques. nih.gov The extraction of chlorophenoxy acids from soil often involves an initial treatment with an acidified solvent to ensure the protonation of the acidic analytes, thereby facilitating their transfer into the organic phase.
In the case of plant material , the tissue is first macerated to increase the surface area for extraction. oup.com Acidified acetone (B3395972) is a commonly used solvent for extracting chlorophenoxy herbicides from plant tissues. oup.com
Derivatization Strategies (e.g., Methyl Esterification)
Due to the polar nature and low volatility of this compound, derivatization is often a necessary step, particularly for analysis by gas chromatography (GC). nih.govwho.int This process converts the polar carboxylic acid group into a less polar and more volatile ester, improving its chromatographic behavior and detection sensitivity.
Methyl esterification is a widely employed derivatization strategy. nih.govscielo.br This can be achieved using various reagents, such as diazomethane (B1218177) or methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.govct.gov Microwave-assisted derivatization has been demonstrated to accelerate this reaction. nih.gov Another approach involves the use of dimethyl sulfate (B86663) for in situ methylation. scielo.br
Other derivatizing agents, such as pentafluorobenzyl bromide (PFBBr), can also be used. oup.comoup.com The resulting pentafluorobenzyl esters are highly responsive to electron capture detectors (ECD), enhancing the sensitivity of the analysis. oup.com
Clean-up Procedures (e.g., Solid Phase Extraction, Minicolumns)
Following extraction, a clean-up step is often required to remove co-extracted interfering compounds from the sample matrix. This is crucial for preventing matrix effects and ensuring the longevity of the analytical column and detector.
Solid Phase Extraction (SPE) is a versatile and widely used clean-up technique. nih.govresearchgate.net By selecting an appropriate sorbent and elution solvent, it is possible to selectively retain and then elute the target analyte while removing interfering substances. For instance, C18-bonded silica (B1680970) is a common sorbent for the clean-up of chlorophenoxy acid extracts. researchgate.net
Minicolumns packed with adsorbents like Florisil or alumina (B75360) are also utilized for clean-up, particularly for the purification of derivatized extracts before GC analysis. nih.govoup.com These columns effectively remove lipids and other high-molecular-weight interferences.
Chromatographic Separation Techniques
Chromatography is the core of the analytical method, providing the separation of this compound from other compounds in the prepared sample extract. Both gas chromatography and high-performance liquid chromatography are commonly employed for this purpose.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. As this compound requires derivatization to be amenable to GC analysis, the choice of derivative is important. The use of open-tubular capillary columns is standard, providing high-resolution separations. ct.gov
Electron Capture Detection (ECD) is a highly sensitive and selective detector for halogenated compounds, making it particularly well-suited for the analysis of the chlorinated this compound derivatives. oup.comct.govtandfonline.com The ECD offers low detection limits, often in the picogram range. nih.gov Confirmation of the analyte's identity is typically achieved by using a second GC column with a different stationary phase or by mass spectrometry (MS). ct.govepa.gov
| Parameter | Value | Reference |
| Method | Gas Chromatography with Electron Capture Detection (GC-ECD) | ct.gov |
| Derivatization | Esterification (e.g., with diazomethane or pentafluorobenzyl bromide) | ct.gov |
| Column | Open-tubular, capillary | ct.gov |
| Detector | Electron Capture Detector (ECD) | ct.gov |
| Confirmation | Second column confirmation or GC/MS | ct.gov |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) offers an alternative to GC and has the advantage of being able to analyze polar and thermally labile compounds without the need for derivatization. who.int However, pre-column derivatization can be used to enhance detection sensitivity. nih.gov
Reversed-phase HPLC is the most common mode of separation for chlorophenoxy acids. nih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile. sigmaaldrich.comsigmaaldrich.com
For detection, a UV detector is frequently used, as the aromatic ring in this compound absorbs ultraviolet light. sigmaaldrich.comsigmaaldrich.com Fluorescence detection can also be employed after derivatization with a fluorescent tag, such as 9-anthryldiazomethane, which can significantly lower the detection limits. nih.gov Chiral HPLC methods have also been developed to separate the enantiomers of this compound. sigmaaldrich.comsigmaaldrich.comresearchgate.net
| Parameter | Value | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.comsigmaaldrich.com |
| Column | Astec® CHIROBIOTIC® TAG, 25 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.com |
| Mobile Phase | 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol | sigmaaldrich.comsigmaaldrich.com |
| Flow Rate | 1 mL/min | sigmaaldrich.comsigmaaldrich.com |
| Column Temperature | 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Detector | UV, 254 nm | sigmaaldrich.com |
| Injection Volume | 5 µL | sigmaaldrich.comsigmaaldrich.com |
| Sample Concentration | 2 mg/mL in methanol | sigmaaldrich.comsigmaaldrich.com |
Capillary Liquid Chromatography (LC)
Capillary liquid chromatography (cLC) has proven to be an effective method for the determination of chlorophenoxy acid herbicides, including this compound. This technique offers high resolution and efficiency in separating complex mixtures.
One study detailed a cLC method with gradient elution for analyzing several chlorophenoxy acid herbicides in spiked apple juice samples. The method involved a clean-up and preconcentration step using an Oasis MCX polymer. The detection limits achieved were between 0.005 and 0.018 mg kg⁻¹, which is sensitive enough for monitoring levels permitted by European regulations. Recoveries were high, ranging from 84% to 99%, with relative standard deviations (RSDs) between 1% and 4%. nih.gov
Another application of capillary LC was for the determination of chlorophenoxy acids in human urine samples. This method utilized a solid-phase extraction (SPE) step with a silica C18 restricted-access material. The analysis was performed in gradient-elution mode with diode array detection at 232 nm. For spiked urine samples in the concentration range of 25-150 µg L⁻¹, recoveries were between 66% and 100%, with RSDs of 1% to 5%. The detection limits in urine were found to be between 3.5 and 6.0 µg L⁻¹. nih.gov
Capillary electrophoresis (CE), a related technique, has also been employed for the analysis of this compound. CE offers high separation efficiency and is particularly useful for separating chiral compounds. For instance, the enantiomeric separation of six phenoxy acid herbicides, including this compound, was achieved using CE with a dual chiral selector system. nih.gov In another study, the addition of cyclodextrins to the running buffer in CE significantly improved the separation of seven chlorophenoxy acid herbicides. nycu.edu.tw
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS), often coupled with a chromatographic separation technique, provides high selectivity and sensitivity for the detection and quantification of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. However, for acidic herbicides like this compound, a derivatization step is necessary to convert them into more volatile forms. nih.gov
One method involved the derivatization of phenoxy acids with a suitable aromatic amine using 1,1-carbonyldiimidazole as a condensation reagent. The resulting derivatives were stable and could be analyzed by GC-MS in single-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov Another approach utilized a simultaneous microwave-assisted extraction and derivatization with sulfuric acid and methanol to form methyl esters, which significantly shortened the sample preparation time. nih.gov In-situ derivatization to methyl esters with dimethyl sulfate followed by single drop microextraction (SDME) has also been proposed as a sample preparation technique for GC-MS analysis. scielo.br
A large-volume direct sample introduction (DSI) device has been used for on-line derivatization in the GC injection port with tetraalkylammonium salts, allowing for the quantification of chlorophenoxy acid herbicides at levels of 0.1 to 0.2 µg/L in 500-mL water samples. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of acidic herbicides as it often does not require derivatization. lcms.cz This technique offers high sensitivity and specificity, making it suitable for trace-level analysis.
A study on the determination of chlorinated acid herbicides in soil used LC/MS/MS to analyze the compounds at the picogram level on-column without derivatization. youngin.com Another LC-MS/MS method was developed for the analysis of phenoxyacid herbicides and their degradation products in surface water, which involved solid-phase extraction (SPE) and post-column addition of ammonia (B1221849) in methanol to enhance ionization. nih.gov The use of a particle beam interface for LC-MS has also been explored for the determination of acidic and basic/neutral pesticides in water. psu.edu
Method Validation Parameters (Linearity, Detection Limits, Recovery, Precision, Accuracy)
Method validation is a critical aspect of analytical chemistry to ensure the reliability of the results. Key parameters include linearity, detection limits, recovery, precision, and accuracy. europa.eu
| Analytical Method | Matrix | Linearity (r²) | Detection Limits (LOD/LOQ) | Recovery (%) | Precision (RSD %) | Accuracy | Reference |
| Capillary LC-UV | Apple Juice | Not Specified | 0.005-0.018 mg/kg (LOD) | 84-99 | 1-4 | Not Specified | nih.gov |
| Capillary LC-UV | Human Urine | Not Specified | 3.5-6.0 µg/L (LOD) | 66-100 | 1-5 | Not Specified | nih.gov |
| CE-DAD | Water | >0.99 | 0.4-14.3 µg/L (MQL) | 75.5-112.2 | 1.9-8.7 | Not Specified | nih.gov |
| GC-MS (Derivatization) | Water | 0.05-10.0 ng/mL | 1.8-3.0 ng/L (LOD) | >84.8 | 7.0-15.2 | Not Specified | scielo.br |
| GC-MS (Derivatization) | Water & Soil | Not Specified | 50.00 ng/mL (LOD for Cloprop) | 60.6-95.7 (Water, LPE) | 1.07-7.85 (Water, LPE) | Not Specified | nih.govoup.com |
| LC-MS/MS | Palm Oil | >0.99 | 5.0 ng/g (LOD), 10.0 ng/g (LOQ) | 85-117 | 5-10 (Repeatability), <11 (Intermediate Precision) | Not Specified | researchgate.net |
| LC-MS/MS | Surface Water | Not Specified | 1-15 ng/L (LOD) | Not Specified | Not Specified | Not Specified | nih.gov |
| LC-MS/MS | Cereals | 0.9890-0.9945 | 0.80 ng/L (LOD for MCPP) | 70-95 | 3-14 | Not Specified | researchgate.net |
Applications in Environmental Monitoring and Biological Samples
The analytical methods described above have been widely applied to monitor this compound and other related herbicides in various environmental and biological samples.
Environmental Monitoring:
Water: Numerous studies have focused on the determination of chlorophenoxy acid herbicides in different types of water, including river water, groundwater, lake water, and wastewater effluents. nih.govnih.govresearchgate.netmdpi.comnih.gov For instance, a method using SPE combined with electromembrane extraction was developed for the analysis of these herbicides in water samples. nih.gov
Soil: Methods for the analysis of this compound in soil have been developed, often involving an extraction step followed by chromatographic analysis. nih.govnih.govyoungin.comoup.com Microwave-assisted extraction has been shown to be an efficient technique for this purpose. nih.gov
Vegetation: High-resolution gel permeation chromatography has been used for the clean-up of vegetation samples before GC-MS analysis of phenoxy acid herbicides. thegoodscentscompany.com
Biological Samples:
Urine: Capillary LC has been successfully used to determine the levels of chlorophenoxy acids in human urine, providing a means for exposure assessment. nih.gov
Serum: A GC-MS method following triphasal pentafluorobenzylation was used to analyze 2,4-D, a related herbicide, in fortified serum and urine samples. oup.com
Stereochemistry and Enantiomeric Studies of 2 4 Chlorophenoxy Propionic Acid
Isomerism and Chiral Properties
2-(4-Chlorophenoxy)propionic acid (CPP) is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the propionic acid chain. ontosight.ainih.gov This chirality gives rise to two non-superimposable mirror images, known as enantiomers: the (R)- and (S)-isomers. ontosight.ai These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. ontosight.aiontosight.ai The (R)-(+)-enantiomer rotates light in a clockwise direction, while the (S)-(-)-enantiomer rotates it counter-clockwise.
The three-dimensional arrangement of the atoms around the chiral center is crucial for the compound's biological activity. ontosight.ai The specific spatial orientation of the chlorophenoxy group, the carboxylic acid group, the methyl group, and the hydrogen atom attached to the chiral carbon determines how the molecule interacts with biological targets, such as enzymes and receptors. nih.gov This stereospecificity is a key factor in the differing biological effects observed between the two enantiomers. nih.govnih.gov
Enantioselective Biological Activity (e.g., R(+) vs. S(-) enantiomers)
The enantiomers of this compound exhibit distinct and sometimes opposing biological activities, particularly in their effects on skeletal muscle. nih.govnih.gov This enantioselectivity highlights the specific nature of the interactions between each isomer and its biological targets.
Effects on Muscle Chloride Conductance
The two enantiomers of CPP have opposite effects on the chloride conductance (gCl) in rat skeletal muscle. cnr.it The S(-)-enantiomer is a potent blocker of the muscle-specific chloride channel, ClC-1, causing a concentration-dependent reduction in gCl. cnr.itnih.gov In contrast, the R(+)-enantiomer, at low concentrations, can actually enhance gCl. cnr.itnih.gov However, at higher concentrations, the R(+) isomer also exhibits an inhibitory effect on gCl. nih.gov
Studies using patch-clamp techniques on cells expressing the rat skeletal muscle chloride channel (rClC-1) have elucidated the mechanism of action. The S(-)-enantiomer and the racemic mixture (RS)-(±) CPP cause a more rapid deactivation of the chloride channels at hyperpolarizing potentials and shift the voltage dependence of the channel's open probability to more depolarizing potentials. nih.gov The R(+) enantiomer, at similar concentrations, does not have this effect on channel gating. nih.gov Interestingly, the R(+) enantiomer can compete with the S(-) enantiomer for the binding site on the channel, but it is biologically inactive in this context. nih.gov The modulation of ClC-1 gating by the S(-)-enantiomer leads to a decrease in membrane chloride conductance, which is the underlying cause of the myotonic side effects associated with clofibrate (B1669205) and its derivatives. nih.gov
| Enantiomer | Effect on Muscle Chloride Conductance (gCl) | Mechanism of Action on ClC-1 Channel |
| S(-)-CPP | Potent, concentration-dependent blocker cnr.it | Modulates channel gating, causing rapid deactivation and a shift in voltage dependence nih.gov |
| R(+)-CPP | Enhances gCl at low concentrations, blocks at high concentrations cnr.itnih.gov | Competes with S(-)-CPP for the binding site but is largely inactive on gating nih.gov |
| RS(±)-CPP | Reduces gCl nih.gov | Similar to S(-)-CPP, affects channel gating nih.gov |
Influence on Excitation-Contraction Coupling in Skeletal Muscle
The enantiomers of this compound also display stereospecific effects on the excitation-contraction (E-C) coupling in frog skeletal muscle. nih.govnih.gov The R(+)-enantiomer, but not the S(-)-enantiomer, has been shown to lower the rheobase mechanical threshold and shift charge movement to more negative potentials. nih.govnih.gov Furthermore, the R(+) enantiomer significantly slows the kinetics of charge movement, particularly delaying the OFF charge transitions. nih.gov These effects are temperature-dependent. nih.gov
The specific actions of the R(+)-enantiomer suggest a direct interaction with an anion-sensitive site involved in E-C coupling, which is likely located on the dihydropyridine-sensitive voltage sensor in the T-system of the muscle fiber. nih.gov
Enantioselective Environmental Processes
Enantioselective Microbial Degradation
The microbial degradation of this compound in the environment is an enantioselective process. Studies on various bacterial strains have shown preferential degradation of one enantiomer over the other.
For instance, a bacterial consortium isolated from soil, which included Alcaligenes denitrificans, was found to exclusively degrade the (R)-(+)-isomer of the related herbicide mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid], leaving the (S)-(-)-enantiomer unaffected. oup.com In contrast, the bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers of mecoprop and the related dichlorprop (B359615). asm.orgnih.gov However, this degradation is still enantioselective, with the (S)-enantiomer being degraded at a much faster rate than the (R)-enantiomer. asm.orgnih.gov
This enantioselectivity is due to the presence of specific enzymes. S. herbicidovorans MH possesses two α-ketoglutarate-dependent dioxygenases: one specific for (R)-mecoprop and another for (S)-mecoprop. nih.gov The enzyme for the (S)-enantiomer is constitutively expressed, while the one for the (R)-enantiomer is induced by the presence of the (R)-isomer. nih.gov
| Microbial Species/Consortium | Degraded Enantiomer(s) of Phenoxypropionic Acids | Preferred Enantiomer |
| Alcaligenes denitrificans consortium | (R)-(+)-mecoprop only oup.com | (R) |
| Sphingomonas herbicidovorans MH | Both (R)- and (S)-enantiomers of mecoprop and dichlorprop asm.orgnih.gov | (S) asm.orgnih.gov |
Chiral Synthesis and Resolution Techniques (e.g., Lipase-mediated Esterification)
The production of enantiomerically pure forms of this compound is crucial for studying their distinct biological activities and for potential applications. One effective method for separating the enantiomers from a racemic mixture is through enzymatic kinetic resolution.
Lipase-mediated esterification has been shown to be an effective technique for the kinetic resolution of racemic this compound. researchgate.net For example, Carica papaya lipase (B570770) (CPL) has demonstrated high enantioselectivity in the esterification of (RS)-2-(4-chlorophenoxy)propionic acid in organic solvents. researchgate.net In this process, the lipase preferentially catalyzes the esterification of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as an acid).
The efficiency and enantioselectivity of this process are influenced by several factors, including the choice of alcohol (acyl acceptor) and the solvent. Trimethylsilylmethanol has been identified as a particularly effective acyl acceptor, and hydrophobic solvents like cyclohexane (B81311) can enhance the lipase's performance. researchgate.net Carica papaya lipase has been noted for its thermal stability and high enantioselectivity in this resolution process. researchgate.net
| Enzyme | Technique | Key Findings |
| Carica papaya lipase (CPL) | Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid researchgate.net | High enantioselectivity (E value of 113 at 20°C) and thermal stability. Trimethylsilylmethanol and cyclohexane were found to be an effective acyl acceptor and solvent, respectively. researchgate.net |
Structure Activity Relationship Sar and Structural Analogs of 2 4 Chlorophenoxy Propionic Acid
SAR Studies for Biological Activity (e.g., SLACK Potassium Channels)
While the prompt mentioned an association with SLACK potassium channels, available research primarily details the interaction of 2-(4-Chlorophenoxy)propionic acid with CLC-1 chloride channels, which are crucial for the electrical stability of skeletal muscle cells. nih.govnih.gov The compound, specifically referred to as CPP in this context, modulates the macroscopic chloride conductance (gCl) which is sustained by the CLC-1 channel. nih.govnih.gov
Pioneering studies have demonstrated that CPP exhibits stereoselectivity, meaning its different spatial isomers (enantiomers) have distinct effects. cnr.it The S(-)-CPP enantiomer is a potent blocker of the CLC-1 channel, with a half-maximal inhibitory concentration (IC50) of approximately 15 µM. cnr.it In contrast, the R(+)-CPP enantiomer is much less effective as a blocker and, at low concentrations (1-5 µM), can even increase the chloride conductance. cnr.it This stereoselective action highlights the importance of the chiral center in the molecule's interaction with its biological target. nih.govcnr.it
Key molecular determinants for the interaction with muscle CLC-1 channels have been identified: nih.gov
The Carboxylic Group : Provides the necessary acidity and negative charge. nih.gov
The Chlorophenoxy Moiety : Likely interacts with a hydrophobic pocket on the channel protein. nih.gov
The Chiral Centre : Ensures the correct three-dimensional arrangement of the molecule for binding. nih.gov
Comparison with Other Chlorophenoxy Acid Herbicides (e.g., 2,4-D, MCPA, 2,4-DP, Mecoprop)
This compound belongs to the family of chlorophenoxy acid herbicides, which share a common structural framework but differ in the substitution patterns on the aromatic ring and the nature of the aliphatic acid side chain. These structural differences influence their herbicidal activity and specificity. Many of these compounds, including Mecoprop (B166265), MCPA, 2,4-D, and 2,4-DP, can be degraded by the same soil bacteria, such as Stenotrophomonas maltophilia PM and Alcaligenes sp. CS1. nih.govnih.gov
| Compound Name | Abbreviation | Chemical Structure Features | Notes |
|---|---|---|---|
| This compound | CPP / 4-CPP | A single chlorine atom at position 4 of the phenoxy ring. A propionic acid side chain. | Exhibits stereoselective activity on CLC-1 chloride channels. cnr.it |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Chlorine atoms at positions 2 and 4 of the phenoxy ring. An acetic acid side chain. | A widely used systemic herbicide. nih.govnih.gov |
| 2-Methyl-4-chlorophenoxyacetic acid | MCPA | A chlorine atom at position 4 and a methyl group at position 2. An acetic acid side chain. | Structurally related to 2,4-D, used for controlling broad-leaved weeds. nih.govnih.govresearchgate.net |
| 2-(2,4-Dichlorophenoxy)propionic acid | 2,4-DP / Dichlorprop (B359615) | Chlorine atoms at positions 2 and 4. A propionic acid side chain. | A chiral herbicide, often used as a racemic mixture. nih.govwho.int |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | Mecoprop / MCPP | A chlorine atom at position 4 and a methyl group at position 2. A propionic acid side chain. | A chiral herbicide widely used to control broad-leaved weeds in crops and turf. nih.govnih.govthegoodscentscompany.com |
Molecular Modifications and Resultant Activity Changes
Systematic modifications to the structure of this compound have provided significant insight into the chemical features essential for its biological activity on CLC-1 channels. nih.govcnr.it Nearly any alteration to the core structure leads to a significant decrease or complete loss of its ability to block chloride conductance. nih.gov
| Molecular Modification | Description of Change | Effect on Biological Activity (CLC-1 Channel Block) | Reference |
|---|---|---|---|
| Aromatic Ring Substitution | Replacement or removal of the electron-attracting chlorine atom on the phenoxy ring. | Leads to a three- to 10-fold decrease or a complete loss of blocking activity. | nih.govnih.gov |
| Phenoxy Group Oxygen | Isosteric substitution of the oxygen atom linking the ring and the side chain. | Strongly compromises or eliminates blocking activity. | nih.govcnr.it |
| Chiral Centre | Substitution of the methyl group at the chiral carbon with different alkyl groups. | Modifies the stereospecific interaction, generally decreasing activity. | nih.govcnr.it |
| Carboxylic Acid Function | Substitution of the carboxylic group with a less acidic phosphonate (B1237965) group. | Results in analogues that are much less potent, indicating the importance of the acidic function and negative charge. | nih.govnih.gov |
| Addition of a Second Phenoxy Group | Introduction of a second chlorophenoxy group on the chiral center, creating bis-phenoxy derivatives. | Significantly increases the affinity and blocking potency by up to 10-fold compared to S(-)-CPP. | nih.govcnr.it |
These findings underscore that the precise arrangement of the chlorophenoxy ring, the ether linkage, the chiral propionic acid side chain, and the terminal carboxylic group are all pivotal for high-affinity binding and modulation of the CLC-1 channel. nih.govcnr.it
Derivatives and Conjugates of this compound
Research into derivatives of this compound has aimed to further elucidate its mechanism of action and identify more potent analogues. nih.gov
Phosphonate Analogues : To clarify the role of the acidic carboxylic group, derivatives were synthesized where this group was replaced with a phosphonate moiety. nih.gov These analogues, which lack the same acidity as the parent compound, proved to be significantly less potent in blocking chloride conductance, confirming the critical role of the carboxylic acid function. nih.gov
Bis-phenoxy Derivatives : A particularly noteworthy modification was the introduction of a second chlorophenoxy group onto the chiral carbon atom. nih.govcnr.it This structural addition, contrary to most other modifications, resulted in a substantial increase in blocking activity. These "bis-phenoxy" derivatives showed a tenfold higher affinity for the CLC-1 channel compared to the original S(-)-CPP enantiomer. cnr.it This suggests the presence of a second hydrophobic pocket in the channel's binding site that the additional phenoxy group can interact with, remarkably stabilizing the binding. nih.gov
Advanced Research and Emerging Topics
Genomic and Proteomic Responses to 2-(4-Chlorophenoxy)propionic Acid Exposure
Exposure to this compound (4-CPP) can elicit significant changes at the molecular level, influencing gene expression and protein profiles in various organisms. While specific studies focusing solely on the genomic and proteomic responses to 4-CPP are limited, research on structurally similar phenoxy herbicides provides valuable insights.
For instance, studies on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop (B166265) (MCPP) demonstrate that exposure can lead to the differential expression of genes involved in stress response, detoxification, and hormone regulation. In plants, exposure to phenoxy herbicides can induce the expression of genes encoding cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and ABC transporters, which are all involved in the detoxification and transport of xenobiotics. nih.gov
Proteomic analyses in organisms exposed to related herbicides have revealed changes in the abundance of proteins associated with key metabolic pathways. For example, in bacteria, exposure to MCPP has been shown to induce the expression of enzymes involved in its degradation pathway. nih.gov In non-target organisms, such as fish, exposure to phenoxy herbicides can alter the expression of proteins involved in energy metabolism, oxidative stress response, and cellular structure.
Future research focusing specifically on the genomic and proteomic responses to 4-CPP is necessary to fully understand its mode of action and its impact on both target and non-target organisms. Such studies will be crucial for developing more accurate risk assessments and for identifying biomarkers of exposure.
Interactions with Other Environmental Contaminants
In the environment, this compound seldom exists in isolation. It is often found in complex mixtures with other contaminants, leading to potential interactions that can alter its fate, transport, and toxicity.
Interactions with heavy metals: The presence of heavy metals in soil and water can impact the biodegradation of 4-CPP. Some heavy metals are toxic to the microorganisms responsible for breaking down the herbicide, potentially leading to its persistence in the environment. Conversely, the presence of organic contaminants like 4-CPP can sometimes influence the bioavailability and mobility of heavy metals.
Influence of Plant Secondary Metabolites: Research has shown that certain plant secondary metabolites, such as ferulic acid and syringic acid, can enhance the microbial removal of structurally similar phenoxy herbicides. mdpi.com This suggests that the composition of plant communities in a contaminated area could influence the natural attenuation of 4-CPP. The addition of such compounds could be a strategy for enhancing bioremediation. mdpi.com
Understanding these interactions is critical for predicting the environmental behavior of 4-CPP and for developing effective remediation strategies for sites contaminated with mixed pollutants.
Novel Remediation Strategies
The removal of this compound from contaminated soil and water is a significant environmental challenge. Researchers are actively exploring several novel remediation strategies to address this issue.
Bioremediation Enhancement: This strategy focuses on stimulating the activity of naturally occurring microorganisms capable of degrading 4-CPP. One approach is biostimulation , which involves the addition of nutrients and electron acceptors, such as oxygen, to enhance microbial activity. dtu.dk For example, the addition of ammonium (B1175870) acetate (B1210297) has been shown to boost the growth of microbial biomass and increase the removal of phenoxy acids from landfill leachate. mdpi.com Another approach is bioaugmentation , which involves introducing specific microorganisms with known degradative capabilities into the contaminated environment. researchgate.net Studies have identified bacterial strains, such as those from the Comamonadaceae and Sphingomonadales families, that are effective in degrading phenoxypropionate herbicides. nih.gov
Phytoremediation: This approach utilizes plants to remove, contain, or degrade contaminants in soil and water. While specific studies on the phytoremediation of 4-CPP are not abundant, the principle has been applied to other phenoxy herbicides. Plants can take up the contaminant through their roots and either store it in their tissues or break it down through metabolic processes. The selection of appropriate plant species with high tolerance and accumulation capacity is crucial for the success of this strategy.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants, including herbicides like 4-CPP. Techniques such as ozonation, Fenton processes, and photocatalysis are examples of AOPs that have shown promise in degrading persistent organic compounds.
These emerging remediation technologies, often used in combination, offer promising solutions for the effective and sustainable cleanup of sites contaminated with this compound.
Development of Resistance Mechanisms in Target Organisms
The repeated and widespread use of herbicides, including those structurally related to this compound, can lead to the evolution of resistance in target weed populations. Understanding the mechanisms of resistance is crucial for sustainable weed management.
Target-Site Resistance: This type of resistance occurs due to mutations in the gene encoding the protein that the herbicide targets. For auxinic herbicides like phenoxypropionic acids, the primary targets are auxin receptors and signaling proteins. A point mutation in the IAA34 gene, which is involved in auxin signaling, has been identified as conferring resistance to 2,4-D in Sisymbrium orientale. nih.gov While not specific to 4-CPP, this highlights a potential mechanism of resistance.
Non-Target-Site Resistance (Metabolic Resistance): This is a more common form of resistance and involves the enhanced ability of the plant to detoxify the herbicide before it reaches its target site. This is often achieved through the increased activity of detoxification enzymes such as:
Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate the herbicide, making it more water-soluble and less toxic.
Glutathione S-transferases (GSTs): These enzymes conjugate the herbicide with glutathione, facilitating its sequestration into the vacuole.
ABC transporters: These membrane proteins can actively pump the herbicide or its metabolites out of the cell or into the vacuole.
Multiple herbicide resistance, where a weed population is resistant to herbicides with different modes of action, is a growing concern. For example, a population of Cyperus difformis in China has evolved resistance to both ALS-inhibiting herbicides and the auxinic herbicide MCPA, with evidence pointing to both target-site mutations and enhanced metabolic detoxification. nih.gov
The development of resistance is a significant challenge in agriculture. The table below summarizes some known resistance mechanisms to related auxinic herbicides.
| Weed Species | Herbicide(s) | Mechanism of Resistance |
| Sisymbrium orientale | 2,4-D, MCPA, fluroxypyr | Point mutation in the SoIAA34 gene. nih.gov |
| Cyperus iria | MCPA | Likely non-target-site resistance. researchgate.net |
| Plantago lanceolata | MCPA, glyphosate, paraquat | Multiple resistance mechanisms. weedscience.org |
| Cyperus difformis | MCPA, ALS inhibitors | Target-site mutation (Asp376Glu in ALS) and enhanced metabolic detoxification (over-expression of CYP and ABC transporter genes). nih.gov |
Computational Modeling and In Silico Studies
Computational modeling and in silico studies are increasingly valuable tools in understanding the behavior and interactions of chemical compounds like this compound at a molecular level. These methods can predict a compound's properties, interactions with biological targets, and potential toxicity, thereby guiding experimental research and reducing the need for extensive laboratory testing.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, 4-CPP) when bound to a receptor, such as an enzyme or a protein. For phenoxy herbicides, molecular docking can be used to study their interaction with target proteins, like auxin receptors in plants, to understand the structural basis of their herbicidal activity. researchgate.netresearchgate.net Studies on analogues of 4-CPP have used molecular docking to investigate their binding to the CLC-1 chloride channel, identifying key molecular determinants for this interaction. nih.govnih.gov The binding energy calculated from docking studies can help in ranking the potential activity of different compounds. uomphysics.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. sssup.it By analyzing a set of compounds with known activities, QSAR can predict the activity of new or untested compounds based on their structural features. This can be used to design more effective and selective herbicides or to predict the potential toxicity of 4-CPP and its analogues.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and properties of molecules. researchgate.net This method can provide insights into the molecule's stability, reactivity, and vibrational spectra. For 4-CPP, DFT could be used to understand its chemical properties that contribute to its environmental fate and biological activity.
These computational approaches provide a powerful framework for investigating the molecular mechanisms underlying the action of this compound, aiding in the development of new compounds and the assessment of environmental risks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)propionic acid, and how is purity ensured in laboratory-scale production?
- Answer : The compound is typically synthesized via ether formation between p-chlorophenol and α-chloropropionic acid under controlled acidic conditions . Purity is ensured through recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods like reverse-phase HPLC. Analytical validation via melting point analysis, NMR (to confirm the absence of unreacted precursors), and mass spectrometry (for molecular weight verification) is critical. Impurity profiling using GC-MS can detect side products such as dichlorinated derivatives .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used, employing mobile phases of acetonitrile/water with phosphoric acid (for improved peak symmetry) . Gas-liquid chromatography (GLC) with an internal standard (e.g., methylated derivatives) enhances precision in trace-level detection (LOD ≈ 0.1 ppm) . For complex matrices (e.g., soil or water), solid-phase extraction (SPE) with C18 cartridges is recommended prior to analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Key protocols include:
- PPE : Nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent dermal/ocular exposure .
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas, away from strong acids (e.g., HCl) and reactive metals (e.g., sodium) .
- Spill Management : Neutralization with sodium bicarbonate, followed by wet vacuuming using HEPA filters to avoid aerosolization .
- Decontamination : Immediate showering and laundering of contaminated clothing under supervised conditions .
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to its parent herbicide, and what methodologies track its degradation products?
- Answer : The compound is a metabolite of dichlorprop and exhibits longer persistence in anaerobic environments (half-life = 30–60 days vs. 7–15 days for dichlorprop) due to reduced microbial activity . Degradation pathways are studied using LC-MS/MS to identify intermediates like 4-chlorophenol and propionic acid derivatives. Isotopic labeling (e.g., ¹⁴C-tracers) in soil microcosms quantifies mineralization rates .
Q. What challenges arise in resolving contradictory data on the phytotoxic effects of this compound across plant models?
- Answer : Discrepancies often stem from species-specific enzyme interactions (e.g., auxin oxidase activity in monocots vs. dicots) . Controlled studies should standardize variables:
- Growth Conditions : pH (5.5–7.0), light intensity, and nutrient availability.
- Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to assess threshold effects.
Meta-analyses of peer-reviewed datasets (e.g., ECOTOX database) can reconcile conflicting results .
Q. How can researchers optimize chromatographic separation of this compound from complex matrices?
- Answer : Advanced optimization strategies include:
- Column Selection : Newcrom R1 HPLC columns improve resolution for polar metabolites .
- Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water enhances peak symmetry for MS compatibility .
- Detector Settings : MRM (multiple reaction monitoring) in LC-MS/MS minimizes matrix interference (e.g., m/z 200.6 → 141.0 for quantification) .
Q. What structural features of this compound drive its herbicidal activity, and how can computational modeling refine structure-activity relationships (SAR)?
- Answer : The planar carboxyl group and chloro-phenoxy moiety enable hydrogen bonding with plant auxin receptors (e.g., TIR1) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to homologs like Arabidopsis AFB5. QSAR models using Hammett constants (σ⁺) for substituents on the phenoxy ring correlate with herbicidal potency .
Data Contradiction Analysis
Q. How should researchers address variability in reported soil adsorption coefficients (Koc) for this compound?
- Answer : Discrepancies in Koc (range: 50–200 mL/g) arise from soil organic matter (SOM) heterogeneity. Standardized batch experiments should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
